molecular formula C15H18N2O3 B6498371 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide CAS No. 952987-03-0

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide

Cat. No. B6498371
CAS RN: 952987-03-0
M. Wt: 274.31 g/mol
InChI Key: YYQZDNXZZTWUMY-UHFFFAOYSA-N
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Description

The compound “2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide” is a derivative of oxazole, a heterocyclic compound containing a five-membered ring with one oxygen and two nitrogen atoms . Oxazole derivatives are known to exhibit a variety of biological activities and have been used in the development of novel compounds for disease treatment .


Molecular Structure Analysis

The structure of oxazole derivatives, including “this compound”, can exert divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . These interactions allow the derivatives to engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not provided in the retrieved papers. Oxazole derivatives, in general, are known to exhibit potential applications in agricultural, biotechnology, medicinal, chemical, and material sciences due to their structural properties .

Future Directions

Oxazole and its derivatives, including “2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide”, play a crucial role in medicinal chemistry . The future research in this field may focus on the rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

Biochemical Analysis

Biochemical Properties

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound can inhibit or activate these enzymes, thereby affecting the metabolic pathways they regulate . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and impacting downstream signaling events.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of key metabolites and influencing cellular energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signaling events . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can change over time, depending on the duration of exposure and the concentration used. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic use.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic pathways for effective drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability in different tissues. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may affect cellular energy production and apoptosis.

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(2)16-15(18)9-12-8-14(20-17-12)11-4-6-13(19-3)7-5-11/h4-8,10H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQZDNXZZTWUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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